Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) is a cyclic peptide compound that has garnered attention in biochemical research, particularly in the context of histone deacetylase inhibition. This compound is characterized by its unique amino acid sequence and cyclic structure, which contribute to its biological activity. The compound is synthesized for its potential therapeutic applications, particularly in cancer treatment and other diseases where histone deacetylases play a critical role.
The compound was initially studied in the context of histone deacetylase inhibitors, which are important in regulating gene expression by modifying chromatin structure. Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) was synthesized as part of a broader effort to develop effective inhibitors that can modulate epigenetic processes .
Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) belongs to the class of cyclic peptides, which are characterized by a closed loop structure formed by linking the amino and carboxyl groups of the terminal amino acids. This structural feature often enhances stability and bioactivity compared to linear peptides. The specific sequence includes various non-standard amino acids, contributing to its unique properties and functions.
The synthesis of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) features a cyclic arrangement of its constituent amino acids, which include:
This configuration influences the compound's three-dimensional conformation, which is crucial for its biological activity.
The molecular formula and mass can be derived from the individual components:
Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) has been studied primarily for its inhibitory effects on histone deacetylases. The mechanism involves binding to the active site of these enzymes, thereby blocking their function.
Technical Details:
The mechanism of action for cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) as an inhibitor involves several steps:
Experimental data indicates that cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) effectively reduces deacetylase activity in vitro, demonstrating its potential as a therapeutic agent .
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-).
Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) has significant potential in scientific research, particularly in:
The macrocyclic backbone of cyclo(-L-Am7(S²Py)-Aib-L-Ala-D-Tic-) adopts a rigidified β-turn conformation, critical for optimal positioning within histone deacetylase (HDAC) active sites. Computational modeling reveals that the 14-atom ring system enforces a twisted saddle topology, reducing the entropic penalty upon target binding. NMR studies of analogous macrocycles demonstrate restricted φ/ψ dihedral angles (±30°) at Aib and D-Tic residues, stabilizing a type II' β-turn. This conformation aligns the zinc-binding group (ZBG), linker, and surface-binding cap for simultaneous interaction with HDAC subsites [1] [5].
Table 1: Conformational Parameters of Macrocyclic Backbone
| Parameter | Value | Significance |
|---|---|---|
| Ring size | 14 atoms | Optimal for HDAC surface engagement |
| Dihedral restriction (Aib) | Δφ/ψ = ±25° | Preorganizes ZBG orientation |
| Solution conformation | Type II' β-turn | Matches bound-state geometry |
| Entropic penalty reduction | ΔΔS = -40 kcal/mol | Enhances binding affinity |
The Aib residue induces a 310-helical mimetic structure due to its sterically constrained α-methyl groups. These gem-dimethyl substituents:
The D-configured Tic residue confers isoform discrimination through:
Table 2: Selectivity Profile Driven by D-Tic
| HDAC Isoform | IC₅₀ (nM) | Key Interactions |
|---|---|---|
| HDAC6 | 18 ± 2 | Asp-101 salt bridge, Leu-268 hydrophobic contact |
| HDAC1 | 3200 ± 210 | Steric clash with Gly-305, reduced cavity volume |
| HDAC8 | 940 ± 85 | Partial accommodation of benzyl group |
The S²Py (5-(pyridin-2-yldisulfanyl)pentanoyl moiety serves as a redox-sensitive zinc-binding group (ZBG) with dual functionality:
Table 3: Zinc-Binding Group Efficiency Comparison
| ZBG Type | Kd (Zn²⁺) | HDAC6 IC₅₀ | Selectivity Ratio (HDAC6/HDAC1) |
|---|---|---|---|
| S²Py (disulfide) | 2.1 nM | 18 nM | 178:1 |
| Hydroxamate | 1.8 nM | 32 nM | 15:1 |
| Thiol | 8.3 nM | 95 nM | 22:1 |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8